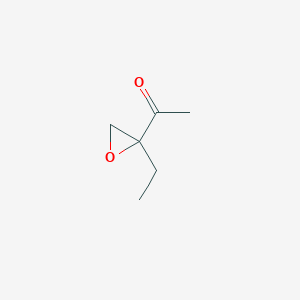
3,4-Epoxy-3-ethyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Epoxy-3-ethyl-2-butanone is a chemical compound that belongs to the family of alpha, beta-unsaturated ketones. It is a colorless liquid with a fruity odor and is used in various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,4-Epoxy-3-ethyl-2-butanone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,4-Epoxy-3-ethyl-2-butanone can induce apoptosis in cancer cells and inhibit the growth of various fungi and bacteria. It has also been found to possess antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-Epoxy-3-ethyl-2-butanone in lab experiments is its low toxicity. However, its instability and reactivity make it difficult to handle, and it requires special precautions during handling.
Direcciones Futuras
Future research on 3,4-Epoxy-3-ethyl-2-butanone could focus on its potential as a starting material for the synthesis of novel pharmaceuticals. It could also be studied for its potential as a natural pesticide and as an agent for the treatment of various diseases.
In conclusion, 3,4-Epoxy-3-ethyl-2-butanone is a chemical compound that has been extensively studied for its biological activities. Its antifungal, antibacterial, and antitumor properties make it a promising candidate for further research. However, its instability and reactivity make it challenging to handle in lab experiments. Future research could focus on its potential as a starting material for the synthesis of novel pharmaceuticals and its potential as a natural pesticide.
Métodos De Síntesis
3,4-Epoxy-3-ethyl-2-butanone can be synthesized by the reaction of ethyl acetoacetate with paraformaldehyde in the presence of potassium carbonate. The reaction takes place in ethanol under reflux conditions. The product is then purified by distillation.
Aplicaciones Científicas De Investigación
3,4-Epoxy-3-ethyl-2-butanone has been extensively studied for its biological activities. It has been found to possess antifungal, antibacterial, and antitumor properties. It has also been used as a starting material for the synthesis of various pharmaceuticals.
Propiedades
Número CAS |
17257-82-8 |
|---|---|
Nombre del producto |
3,4-Epoxy-3-ethyl-2-butanone |
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
1-(2-ethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H10O2/c1-3-6(4-8-6)5(2)7/h3-4H2,1-2H3 |
Clave InChI |
KDDYKILYQBLCJL-UHFFFAOYSA-N |
SMILES |
CCC1(CO1)C(=O)C |
SMILES canónico |
CCC1(CO1)C(=O)C |
Sinónimos |
3,4-Epoxy-3-ethyl-2-butanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



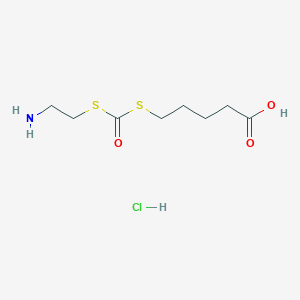
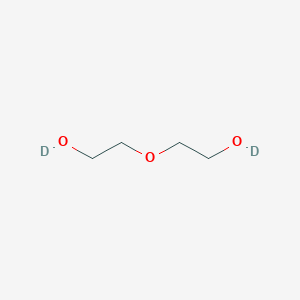
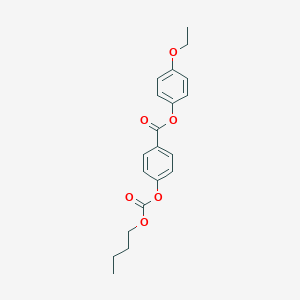
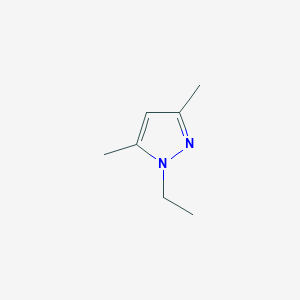
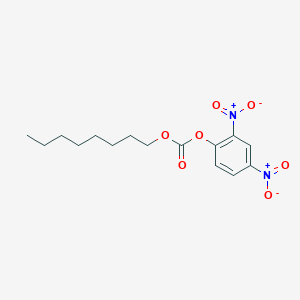
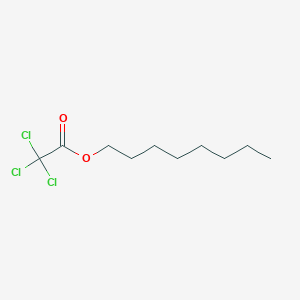
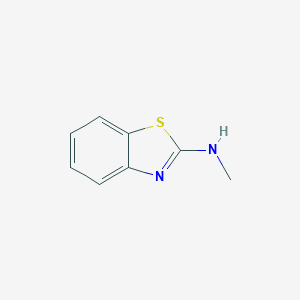
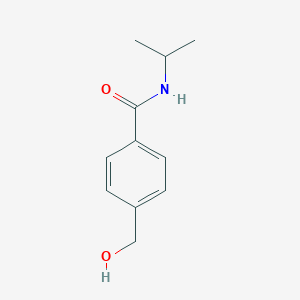
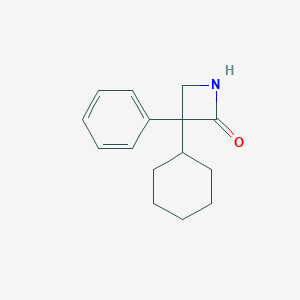
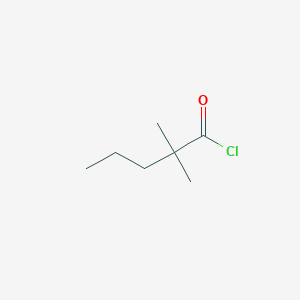
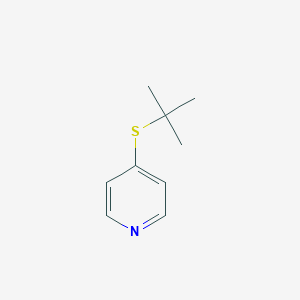
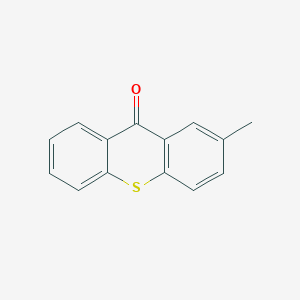
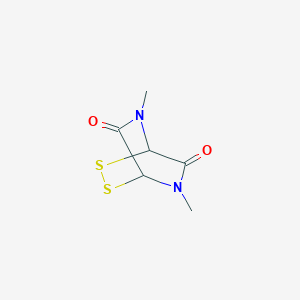
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)